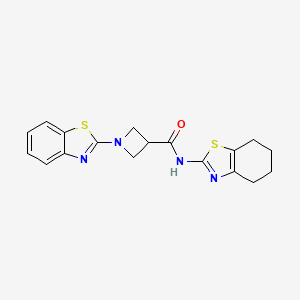

1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Description

1-(1,3-Benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a central azetidine ring (a 4-membered saturated nitrogen-containing ring) conjugated with two benzothiazole moieties. The primary benzothiazole group is aromatic, while the tetrahydrobenzothiazole moiety is partially hydrogenated, conferring distinct electronic and steric properties.

Synthetic routes likely involve coupling azetidine-3-carboxylic acid derivatives with benzothiazolyl amines under peptide-like coupling conditions. Crystallographic characterization of such compounds often employs programs like SHELX, which is widely used for small-molecule refinement and structure solution .

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c23-16(21-17-19-12-5-1-3-7-14(12)24-17)11-9-22(10-11)18-20-13-6-2-4-8-15(13)25-18/h2,4,6,8,11H,1,3,5,7,9-10H2,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKDLASMZIVLJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of Benzothiazole Moiety: Starting with o-aminothiophenol and reacting it with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

Coupling Reactions: The benzothiazole and azetidine intermediates are then coupled using amide bond formation techniques, often employing reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions could involve agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Potential use as a therapeutic agent, subject to further research and clinical trials.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide would depend on its specific biological target. Generally, compounds with benzothiazole structures can interact with various enzymes or receptors, modulating their activity. The azetidine ring might contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 573931-20-1)

- Core Structure : A triazolopyrimidine fused with a tetrahydrothiophene ring.

- Key Differences : Replaces the azetidine and benzothiazole groups with a triazolopyrimidine core. The thiophene substituent may enhance π-π stacking compared to benzothiazole.

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-[4-(2-phenyldiazenyl)phenyl]benzamide (CAS 381166-05-8)

- Core Structure : A benzamide scaffold with pyrazole and diazenylphenyl substituents.

- Key Differences : Lacks the constrained azetidine ring, instead employing a flexible benzamide linker. The diazenyl group introduces redox-active properties absent in the target compound.

- Implications : The pyrazole moiety may confer metal-binding capabilities, relevant in catalysis or metalloprotein inhibition.

α-Cyclopropyl-5-methyl-2-thiophenemethanamine (CAS 535925-75-8)

- Core Structure : A thiophene-based methanamine with cyclopropyl and methyl substituents.

- Key Differences : Replaces the azetidine-carboxamide backbone with a simpler amine. The cyclopropyl group introduces steric hindrance and conformational rigidity.

- Implications : The thiophene system may prioritize interactions with sulfur-binding enzymes or receptors.

Comparative Data Table

| Property | Target Compound | 573931-20-1 | 381166-05-8 | 535925-75-8 |

|---|---|---|---|---|

| Core Structure | Azetidine-carboxamide with benzothiazoles | Triazolopyrimidine with thiophene | Benzamide with pyrazole/diazenyl | Thiophenemethanamine with cyclopropyl |

| Ring Size/Strain | 4-membered azetidine (high ring strain) | 6-membered pyrimidine (low strain) | Flexible benzamide linker | 5-membered thiophene (low strain) |

| Aromatic Systems | Dual benzothiazole (planar, π-rich) | Thiophene (moderate π-density) | Benzene, pyrazole (mixed π-density) | Thiophene (moderate π-density) |

| Functional Groups | Carboxamide, secondary amine | Chlorophenyl, triazole | Diazenyl, pyrazole | Cyclopropyl, primary amine |

| Potential Applications | Kinase inhibition, CNS-targeting agents | Antiviral, kinase inhibitors | Catalysis, redox-active probes | Enzyme inhibitors, agrochemicals |

Key Research Findings

Azetidine vs. Larger Rings : The 4-membered azetidine in the target compound introduces significant ring strain compared to 5- or 6-membered rings (e.g., pyrrolidine in 573931-20-1). This strain may enhance binding specificity in enzyme active sites but reduce metabolic stability .

Benzothiazole vs. Thiophene : Benzothiazole’s planar structure and nitrogen/sulfur atoms improve interactions with aromatic residues in proteins, whereas thiophene (as in 573931-20-1 and 535925-75-8) offers milder π-π interactions but better solubility.

Carboxamide Linkers : The carboxamide group in the target compound supports hydrogen bonding, critical for target engagement, unlike the diazenyl group in 381166-05-8, which may participate in redox reactions.

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Benzothiazole rings : Known for their diverse biological activities.

- Azetidine core : A four-membered cyclic amine that contributes to the compound's stability and reactivity.

Molecular Formula

- C : 13

- H : 14

- N : 4

- S : 2

Molecular Weight

- Approximately 282.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The benzothiazole moiety is known for its antimicrobial properties. Studies have shown that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities by disrupting microbial cell wall synthesis and function.

- Anticancer Properties : Preliminary in vitro studies suggest that this compound may inhibit cell proliferation in cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of specific oncogenic pathways.

- Anti-inflammatory Effects : Some benzothiazole derivatives have been reported to reduce inflammation by modulating cytokine production and inhibiting the NF-kB signaling pathway.

In Vitro Studies

Several studies have explored the biological activity of related compounds:

These findings indicate promising biological activities associated with the benzothiazole structure.

Case Studies

-

Anticancer Activity :

A study demonstrated that a closely related compound exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 9 nM to 17 nM against HT-29 and MCF-7 cells) . This suggests that the target compound may possess similar or enhanced anticancer properties due to structural similarities. -

Antimicrobial Efficacy :

Research on related benzothiazole compounds indicated strong antimicrobial effects, particularly against resistant strains of bacteria . The mechanism was linked to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.